2-(3-(4-Methyl-1-piperazinyl)propyl)-3a,4,7,7a-tetrahydroisoindoline
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Overview
Description
2-(3-(4-Methyl-1-piperazinyl)propyl)-3a,4,7,7a-tetrahydroisoindoline is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure consists of a piperazine ring attached to a tetrahydroisoindoline moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Methyl-1-piperazinyl)propyl)-3a,4,7,7a-tetrahydroisoindoline typically involves the reaction of 4-methylpiperazine with a suitable precursor, such as a halogenated isoindoline derivative. One common method includes the alkylation of 4-methylpiperazine with 3-chloropropyl-3a,4,7,7a-tetrahydroisoindoline under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Methyl-1-piperazinyl)propyl)-3a,4,7,7a-tetrahydroisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(3-(4-Methyl-1-piperazinyl)propyl)-3a,4,7,7a-tetrahydroisoindoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an antipsychotic or antiemetic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(3-(4-Methyl-1-piperazinyl)propyl)-3a,4,7,7a-tetrahydroisoindoline involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, in medicinal applications, it may act as a dopamine receptor antagonist, blocking the action of dopamine in the brain and thereby exerting antipsychotic effects. The compound’s structure allows it to fit into the binding sites of these targets, inhibiting their normal function and leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Prochlorperazine: A phenothiazine derivative with a similar piperazine moiety, used as an antipsychotic and antiemetic.
Thioproperazine: Another phenothiazine derivative with similar pharmacological properties.
Uniqueness
2-(3-(4-Methyl-1-piperazinyl)propyl)-3a,4,7,7a-tetrahydroisoindoline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydroisoindoline moiety differentiates it from other piperazine derivatives, providing unique binding properties and potential therapeutic applications.
Properties
CAS No. |
73816-65-6 |
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Molecular Formula |
C16H29N3 |
Molecular Weight |
263.42 g/mol |
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)propyl]-1,3,3a,4,7,7a-hexahydroisoindole |
InChI |
InChI=1S/C16H29N3/c1-17-9-11-18(12-10-17)7-4-8-19-13-15-5-2-3-6-16(15)14-19/h2-3,15-16H,4-14H2,1H3 |
InChI Key |
FNUJFJIIMIYYBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2CC3CC=CCC3C2 |
Origin of Product |
United States |
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